molecular formula C14H21NO2S2 B2476259 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(methylthio)benzamide CAS No. 1396751-44-2

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(methylthio)benzamide

Cat. No.: B2476259
CAS No.: 1396751-44-2
M. Wt: 299.45
InChI Key: ZYLUBLRQPQIAMT-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(methylthio)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and chemical biology research. This compound features a benzamide core substituted with a 2-(methylthio) group on the aromatic ring and a complex N-alkyl side chain containing a tertiary alcohol and a methylthioether functionality. The molecular scaffold is structurally analogous to various bioactive molecules, particularly within the class of substituted benzamides which have demonstrated significant research utility . The presence of dual methylthioether groups and a hydroxyalkyl side chain suggests potential for investigating metabolic pathways and stability, similar to studies conducted on related N-methylbenzamides and their N-hydroxymethyl metabolites . Researchers may explore its application as a building block for the synthesis of more complex heterocyclic systems, such as benzo-fused sulfur and nitrogen-containing heterocycles, which are prevalent in pharmaceutical research for their diverse biological activities . This compound is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S2/c1-14(17,8-9-18-2)10-15-13(16)11-6-4-5-7-12(11)19-3/h4-7,17H,8-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLUBLRQPQIAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1=CC=CC=C1SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(methylthio)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-2-hydroxybutanol and 2-(methylthio)benzoic acid.

    Formation of Intermediate:

    Coupling Reaction: The protected intermediate is then coupled with 2-(methylthio)benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the deprotection of the hydroxyl group to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(methylthio)benzamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s structure suggests potential biological activity, which could be explored in drug discovery. It may act as a lead compound for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, this compound could be used as an intermediate in the production of specialty chemicals. Its unique functional groups might also make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(methylthio)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and methylthio groups could play crucial roles in binding interactions, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Spectral Comparison

Compound Key Substituents IR νC=O (cm⁻¹) IR νS-related (cm⁻¹) Biological Activity
Target Compound 2×(methylthio), hydroxyalkyl ~1680 νC-S ~700–750 Potential catalysis/drug
N-(2-hydroxy-1,1-dimethylethyl)-3-MeBA 3-Me, N,O-bidentate ~1663–1682 N/A Metal coordination
Compound 17 () Thiazolidinone, 4-Cl-benzylidene ~1680 νC=S ~1243–1258 Antimicrobial
Flutolanil CF₃, isopropoxy ~1675 N/A Pesticide

Biological Activity

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(methylthio)benzamide is a synthetic compound that has gained attention for its potential biological activities. The compound features a complex structure characterized by hydroxy and methylthio functional groups, which contribute to its reactivity and interaction with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and potential applications.

  • Molecular Formula : C14H21NO3S
  • Molecular Weight : Approximately 342.47 g/mol
  • Structural Features : The compound includes hydroxy and methylthio groups, which are significant for its biological interactions.

The biological activity of this compound is linked to its interactions with various biological targets. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, such as cyclooxygenases (COX), which are critical in inflammation and pain signaling .
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains, indicating potential use in treating infections.
  • Anticancer Activity : Research has indicated that this compound may possess anticancer properties, possibly through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study evaluating the minimum inhibitory concentrations (MICs) of various derivatives found that this compound demonstrated significant activity against Staphylococcus aureus and Bacillus cereus .
  • Anticancer Potential :
    • In vitro assays revealed that the compound could inhibit the proliferation of cancer cell lines. The mechanisms were associated with the induction of apoptosis and modulation of cell signaling pathways related to cancer progression .
  • Enzyme Interaction Studies :
    • Molecular docking studies have shown that the compound can bind effectively to the active sites of COX enzymes, suggesting a competitive inhibition mechanism. This interaction could lead to reduced levels of pro-inflammatory mediators .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/ProcessObserved EffectReference
AntimicrobialStaphylococcus aureusSignificant antimicrobial activity
AntimicrobialBacillus cereusSignificant antimicrobial activity
AnticancerVarious cancer cell linesInduction of apoptosis
Enzyme InhibitionCOX enzymesCompetitive inhibition

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